molecular formula C27H23NO4 B11702831 (E)-ethyl 5-(cinnamoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

(E)-ethyl 5-(cinnamoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11702831
M. Wt: 425.5 g/mol
InChI Key: XFDGMHVHHUKQDX-SAPNQHFASA-N
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Description

Ethyl 2-methyl-1-phenyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-1-phenyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole core, which is then further functionalized to introduce the phenylprop-2-enoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1-phenyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-methyl-1-phenyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1-phenyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-1-phenyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate stands out due to its unique combination of functional groups and structural complexity. This makes it a valuable compound for various research applications, offering distinct properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 2-methyl-1-phenyl-5-[(E)-3-phenylprop-2-enoyl]oxyindole-3-carboxylate

InChI

InChI=1S/C27H23NO4/c1-3-31-27(30)26-19(2)28(21-12-8-5-9-13-21)24-16-15-22(18-23(24)26)32-25(29)17-14-20-10-6-4-7-11-20/h4-18H,3H2,1-2H3/b17-14+

InChI Key

XFDGMHVHHUKQDX-SAPNQHFASA-N

Isomeric SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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